molecular formula C13H19Cl2NO2 B1665680 Alaproclate hydrochloride CAS No. 60719-83-7

Alaproclate hydrochloride

Cat. No. B1665680
CAS RN: 60719-83-7
M. Wt: 292.2 g/mol
InChI Key: OPAKSOWFKIUFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Alaproclate involves a Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide to give 1-(4-chlorophenyl)-2-methyl-2-propanol. This is then acylated with 2-bromopropionyl bromide to give [1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate. The final step involves the displacement of halogen with ammonia to yield Alaproclate .


Molecular Structure Analysis

The molecular formula of Alaproclate hydrochloride is C13H19Cl2NO2 . The InChI key is OPAKSOWFKIUFNP-UHFFFAOYSA-N . The molecular weight is 292.20 g/mol .


Chemical Reactions Analysis

Alaproclate hydrochloride is a potent, selective serotonin uptake inhibitor. It also acts as a potent, reversible, and noncompetitive NMDA receptor antagonist .


Physical And Chemical Properties Analysis

Alaproclate hydrochloride is a crystalline solid that is white in color . It is soluble in water .

Scientific Research Applications

Antidepressant

Alaproclate hydrochloride was initially developed as an antidepressant by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind .

Treatment for Senile Dementia

Research has shown that Alaproclate hydrochloride has potential therapeutic applications in the treatment of senile dementia . It was found to be a specific 5-HT uptake inhibitor, which could have implications for treating this condition .

Serotonin Uptake Inhibitor

Alaproclate hydrochloride is a potent, selective serotonin uptake inhibitor . It has been found to display a regional selectivity in blocking 5-HT uptake in vivo . The compound was most potent in the hippocampus and hypothalamus, followed by striatum and cerebral cortex, with a low potency in the spinal cord .

NMDA Antagonist

Alaproclate hydrochloride also acts as a potent, reversible, noncompetitive NMDA antagonist . This property could have potential applications in the treatment of conditions such as Alzheimer’s disease, stroke, and other neurodegenerative disorders.

Kv1.2 Channel Blocker

Alaproclate hydrochloride has been found to act as a Kv1.2 channel blocker . This could have potential implications for the treatment of certain neurological disorders.

Inositol Phospholipid Breakdown Enhancer

Research has indicated that Alaproclate hydrochloride can enhance carbachol-stimulated inositol phospholipid (PI) breakdown in rat cerebral cortical miniprisms . This could have potential applications in the study of signal transduction pathways in the brain.

Mechanism of Action

Target of Action

Alaproclate hydrochloride primarily targets two key receptors in the brain: the serotonin reuptake transporter and the NMDA receptor .

Biochemical Pathways

The biochemical pathways affected by alaproclate hydrochloride are primarily those involving serotonin and glutamate, the neurotransmitters associated with the serotonin reuptake transporter and NMDA receptor respectively . By inhibiting the reuptake of serotonin, alaproclate hydrochloride can enhance serotonergic neurotransmission. By antagonizing the NMDA receptor, it can modulate glutamatergic neurotransmission .

Pharmacokinetics

It is known that the drug is rapidly absorbed . An elimination half-life of 7.1±0.9 h has been calculated . Plasma protein binding for alaproclate is 82 ±1% .

Result of Action

The increased availability of serotonin in the synaptic cleft and the inhibition of NMDA receptors can lead to a variety of effects. For example, SSRIs like alaproclate hydrochloride are often used to treat depression, as increased serotonergic neurotransmission can alleviate depressive symptoms . The NMDA receptor antagonism can also have various effects, potentially contributing to the drug’s antidepressant effects .

Action Environment

The action, efficacy, and stability of alaproclate hydrochloride can be influenced by various environmental factors. For example, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, diet, and concurrent use of other medications . .

Safety and Hazards

Alaproclate hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing .

properties

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAKSOWFKIUFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60719-82-6 (Parent)
Record name Alaproclate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Alaproclate hydrochloride

CAS RN

60719-83-7
Record name Alaproclate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60719-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alaproclate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alaproclate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALAPROCLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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